3-(4-fluorophenyl)-2-methylpropanoyl chloride
Overview
Description
3-(4-fluorophenyl)-2-methylpropanoyl chloride is an organic compound that belongs to the class of aromatic compounds known as phenylpropionyl chlorides. This compound is characterized by the presence of a 4-fluorophenyl group attached to a 2-methylpropionyl chloride moiety. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its reactivity and functional group versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-2-methylpropanoyl chloride typically involves the chlorination of 3-(4-Fluorophenyl)-2-methylpropionic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The general reaction conditions include:
Reagents: 3-(4-Fluorophenyl)-2-methylpropionic acid, thionyl chloride
Solvent: Anhydrous dichloromethane (DCM)
Temperature: Room temperature to reflux
Reaction Time: Several hours until the evolution of hydrogen chloride gas ceases
The reaction proceeds as follows:
3-(4-Fluorophenyl)-2-methylpropionic acid+SOCl2→this compound+SO2+HCl
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but may involve continuous flow reactors to enhance efficiency and safety. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorophenyl)-2-methylpropanoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Reduction: The compound can be reduced to 3-(4-Fluorophenyl)-2-methylpropanol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidation of the compound can lead to the formation of 3-(4-Fluorophenyl)-2-methylpropionic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols; solvents like dichloromethane or tetrahydrofuran (THF); reaction temperatures ranging from 0°C to room temperature.
Reduction: Reducing agents like LiAlH4; solvents such as ether or THF; reaction temperatures typically at 0°C to room temperature.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3); solvents like water or acetic acid; reaction temperatures at room temperature to reflux.
Major Products Formed
Nucleophilic Substitution: Amides, esters, thioesters
Reduction: 3-(4-Fluorophenyl)-2-methylpropanol
Oxidation: 3-(4-Fluorophenyl)-2-methylpropionic acid
Scientific Research Applications
3-(4-fluorophenyl)-2-methylpropanoyl chloride is utilized in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Used in the study of enzyme-catalyzed reactions and as a probe to investigate biochemical pathways.
Medicine: Serves as a precursor in the synthesis of active pharmaceutical ingredients (APIs) for drugs targeting various diseases.
Industry: Employed in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-2-methylpropanoyl chloride is primarily based on its reactivity as an acyl chloride. It readily reacts with nucleophiles to form covalent bonds, making it a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Fluorophenyl)-2-methylpropionic acid
- 3-(4-Fluorophenyl)-2-methylpropanol
- 4-Fluorophenylacetic acid
Uniqueness
3-(4-fluorophenyl)-2-methylpropanoyl chloride is unique due to its acyl chloride functional group, which imparts high reactivity and versatility in chemical synthesis. This distinguishes it from similar compounds that may lack the acyl chloride group and, consequently, have different reactivity profiles and applications.
Properties
IUPAC Name |
3-(4-fluorophenyl)-2-methylpropanoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFO/c1-7(10(11)13)6-8-2-4-9(12)5-3-8/h2-5,7H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJOAOPVBPDCOFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)F)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30893609 | |
Record name | 3-(4-Fluorophenyl)-2-methylpropanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30893609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1017183-70-8 | |
Record name | 4-Fluoro-α-methylbenzenepropanoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1017183-70-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-Fluorophenyl)-2-methylpropionylchloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1017183708 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(4-Fluorophenyl)-2-methylpropanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30893609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(4-fluorophenyl)-2-methylpropionylchloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.483 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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